molecular formula C18H30O3 B14589244 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione CAS No. 61077-28-9

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione

Cat. No.: B14589244
CAS No.: 61077-28-9
M. Wt: 294.4 g/mol
InChI Key: FYJVILCDFDDYQI-UHFFFAOYSA-N
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Description

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroxy group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method includes the reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid . This reaction leads to the formation of the desired compound with high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions include various hydroxy and alkyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione involves its ability to undergo oxidation and reduction reactions. The compound can form stable radicals and cations, which interact with molecular targets and pathways in biological systems. These interactions can lead to various effects, including antioxidant activity and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is unique due to its specific arrangement of tert-butyl groups and the presence of a hydroxy group on a cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

61077-28-9

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

2,5,6-tritert-butyl-5-hydroxycyclohex-2-ene-1,4-dione

InChI

InChI=1S/C18H30O3/c1-15(2,3)11-10-12(19)18(21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3

InChI Key

FYJVILCDFDDYQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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